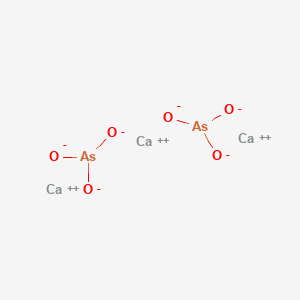
Arsenious acid, calcium salt
Descripción general
Descripción
Arsenious acid, calcium salt, also known as calcium arsenite, is an inorganic compound with the formula Ca(AsO₂)₂. It is a derivative of arsenious acid (H₃AsO₃) and calcium. This compound is known for its toxic properties and has been used historically in various applications, including as a pesticide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of arsenious acid, calcium salt typically involves the reaction of calcium hydroxide (Ca(OH)₂) with arsenious acid (H₃AsO₃). The reaction can be represented as follows:
Ca(OH)2+2H3AsO3→Ca(AsO2)2+4H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then filtered and dried to obtain the solid calcium arsenite.
Industrial Production Methods
Industrial production of calcium arsenite follows a similar synthetic route but on a larger scale. The process involves the controlled addition of calcium hydroxide to a solution of arsenious acid under continuous stirring. The reaction mixture is then allowed to settle, and the precipitate is collected, washed, and dried.
Análisis De Reacciones Químicas
Types of Reactions
Arsenious acid, calcium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium arsenate (Ca₃(AsO₄)₂).
Reduction: It can be reduced to elemental arsenic under certain conditions.
Substitution: It can react with other metal salts to form different arsenites.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or zinc (Zn) in acidic conditions.
Substitution: Metal salts like sodium chloride (NaCl) or potassium nitrate (KNO₃) in aqueous solutions.
Major Products Formed
Oxidation: Calcium arsenate (Ca₃(AsO₄)₂)
Reduction: Elemental arsenic (As)
Substitution: Various metal arsenites depending on the metal salt used.
Aplicaciones Científicas De Investigación
Arsenious acid, calcium salt has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of certain ions.
Biology: Studied for its toxicological effects on various biological systems.
Medicine: Historically used in small doses for the treatment of certain medical conditions, although its use has declined due to toxicity concerns.
Industry: Employed in the production of pesticides and wood preservatives.
Mecanismo De Acción
The mechanism of action of arsenious acid, calcium salt primarily involves the inhibition of cellular respiration. It binds to thiol groups in enzymes, disrupting their function and leading to cell death. The compound can also induce oxidative stress by generating reactive oxygen species (ROS), further contributing to its toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Calcium arsenate (Ca₃(AsO₄)₂)
- Sodium arsenite (NaAsO₂)
- Potassium arsenite (KAsO₂)
Comparison
- Calcium arsenate : Unlike calcium arsenite, calcium arsenate is more stable and less soluble in water. It is also used as a pesticide but has a different mode of action.
- Sodium arsenite and Potassium arsenite : These compounds are more soluble in water compared to calcium arsenite and are used in different applications, including as herbicides and in analytical chemistry.
Arsenious acid, calcium salt is unique due to its specific reactivity and applications, particularly in historical contexts as a pesticide and in analytical chemistry.
Propiedades
IUPAC Name |
tricalcium;diarsorite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsO3.3Ca/c2*2-1(3)4;;;/q2*-3;3*+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUYNKTVRSCHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Ca3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181622 | |
| Record name | Arsenious acid calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27152-57-4 | |
| Record name | Arsenious acid, calcium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027152574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenious acid calcium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricalcium diarsenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Hexa[trifluoromethyl]benzene](/img/structure/B3031296.png)
![4-oxo-4H-benzo[h]chromene-3-carbaldehyde](/img/structure/B3031297.png)




